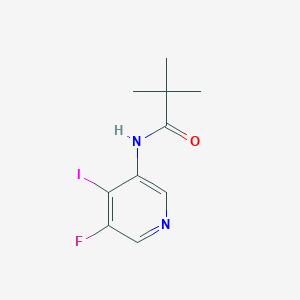

N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

描述

Structure

2D Structure

3D Structure

属性

IUPAC Name |

N-(5-fluoro-4-iodopyridin-3-yl)-2,2-dimethylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12FIN2O/c1-10(2,3)9(15)14-7-5-13-4-6(11)8(7)12/h4-5H,1-3H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WBPSWPQXZPDDCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)NC1=CN=CC(=C1I)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12FIN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Precursor Chemistry

Retrosynthetic Analysis of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide

A retrosynthetic analysis of this compound reveals a logical disconnection strategy centered on the formation of the amide bond and the introduction of the iodine substituent. The most apparent disconnection is the amide bond, which simplifies the target molecule to 3-amino-5-fluoro-4-iodopyridine and pivaloyl chloride. This approach is synthetically feasible and represents a common final step in the preparation of such amides.

Further disconnection of the 3-amino-5-fluoro-4-iodopyridine intermediate focuses on the regioselective introduction of the iodine atom. A plausible precursor is N-(5-fluoropyridin-3-yl)pivalamide. The pivalamide (B147659) group, being a potent directing group in electrophilic aromatic substitution, can facilitate the introduction of iodine at the ortho position (C4). This strategy leverages the principles of Directed ortho Metalation (DoM).

Alternatively, the synthesis could proceed from a pre-functionalized pyridine (B92270) ring. For instance, a precursor like 3-amino-5-fluoropyridine (B1296810) could be selectively iodinated at the C4 position prior to the introduction of the pivaloyl group. The synthetic challenge in this route lies in achieving the desired regioselectivity of the iodination.

A summary of the primary retrosynthetic disconnections is presented below:

| Disconnection | Precursors | Synthetic Strategy |

| Amide Bond | 3-amino-5-fluoro-4-iodopyridine, Pivaloyl chloride | Amidation |

| C-I Bond | N-(5-fluoropyridin-3-yl)pivalamide, Iodine source | Directed ortho Metalation (DoM) / Electrophilic Iodination |

| C-N Bond | 5-Fluoro-4-iodonicotinic acid | Curtius, Hofmann, or Lossen rearrangement |

Regioselective Functionalization Strategies for Pyridine Nuclei

The precise installation of substituents on the pyridine ring is a critical aspect of the synthesis of this compound. The electronic nature of the pyridine ring, characterized by its electron deficiency, along with the influence of existing substituents, dictates the regiochemical outcome of functionalization reactions.

Directed Ortho Metalation (DoM) and Lithiation Reactions on Pyridine Systems

Directed ortho Metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic and heteroaromatic compounds. organic-chemistry.org This method relies on the presence of a directing metalation group (DMG) that coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position. The resulting organolithium species can then be trapped with a suitable electrophile.

In the context of this compound synthesis, the pivalamide group (-NHCOt-Bu) serves as an excellent DMG. The amide functionality can effectively direct the lithiation of the pyridine ring to the C4 position. The general principle involves the treatment of N-(5-fluoropyridin-3-yl)pivalamide with a strong lithium base, such as n-butyllithium or lithium diisopropylamide (LDA), at low temperatures to generate the 4-lithiated intermediate. Subsequent quenching with an iodine source, like molecular iodine (I₂) or 1,2-diiodoethane, would furnish the desired 4-iodo product. The pivalamido group has been demonstrated to be a superior ortho-directing group compared to a methoxy (B1213986) group. researchgate.net

The regioselective ortho-lithiation of various halopyridines has been successfully achieved using lithium diisopropylamide, leading to the synthesis of ortho-disubstituted pyridines. ossila.com

Halogen-Directed Functionalization Approaches

The presence of halogen atoms on the pyridine ring can significantly influence the regioselectivity of subsequent functionalization reactions. Halogen atoms can act as directing groups for metalation or participate in halogen-metal exchange reactions.

One notable phenomenon is the "halogen dance," a base-catalyzed migration of a halogen atom on an aromatic or heteroaromatic ring. This rearrangement is driven by the formation of a more stable organometallic intermediate. While potentially a complicating factor, under carefully controlled conditions, it can be exploited for the synthesis of specific regioisomers.

More commonly, a halogen atom, particularly iodine or bromine, can be selectively replaced by a metal through a halogen-metal exchange reaction. This is typically achieved using alkyllithium reagents at low temperatures. The rate of exchange generally follows the trend I > Br > Cl. nih.gov For a dihalopyridine precursor, this selective exchange allows for the introduction of a nucleophilic center at a specific position, which can then be reacted with an electrophile.

Palladium-Catalyzed Cross-Coupling Reactions for Pyridine Ring Construction and Decoration

Palladium-catalyzed cross-coupling reactions are indispensable tools for the formation of carbon-carbon and carbon-heteroatom bonds, and they play a crucial role in the synthesis and functionalization of pyridine derivatives.

Suzuki-Miyaura Coupling Applications

The Suzuki-Miyaura coupling reaction, which involves the coupling of an organoboron reagent with an organic halide or triflate, is widely used for the arylation and vinylation of pyridine rings. nih.govbldpharm.com The reaction is valued for its mild conditions and tolerance of a wide range of functional groups.

In the context of the target molecule's synthesis, a Suzuki-Miyaura coupling could be envisioned for the "decoration" of a pre-functionalized pyridine core. For instance, a dihalogenated precursor such as N-(4-bromo-5-fluoropyridin-3-yl)pivalamide could be selectively coupled with a boronic acid to introduce a substituent at the 4-position, taking advantage of the differential reactivity of the C-Br and C-F bonds. A relevant example from the literature is the Suzuki coupling of 3-fluoro-4-iodopyridine (B28142) with (2-pivaloylaminophenyl)boronic acid. mdpi.com

The choice of catalyst, ligand, and base is crucial for achieving high yields and selectivity in Suzuki-Miyaura couplings involving electron-deficient pyridine substrates.

Heck and Stille Coupling Analogues

The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, provides a powerful method for the alkenylation of pyridine rings. nih.gov An iodinated pyridine derivative, such as a precursor to the target molecule, would be an excellent substrate for Heck coupling. The reaction typically proceeds with high stereoselectivity, favoring the formation of the trans-alkene product.

The Stille coupling involves the reaction of an organotin reagent with an organic halide or triflate. nih.govmdpi.com This reaction is known for its tolerance of a wide array of functional groups and the stability of the organostannane reagents. A pyridylstannane could be coupled with a suitable electrophile, or an iodinated pyridine could be coupled with various organostannanes to introduce diverse substituents. The main drawback of the Stille reaction is the toxicity of the tin byproducts.

Both the Heck and Stille reactions offer complementary strategies for the functionalization of the pyridine ring in the synthesis of complex molecules derived from this compound.

Nucleophilic Aromatic Substitution (SNAr) in Fluoropyridine Synthesis

The introduction of a fluorine atom onto the pyridine ring, particularly at the 5-position, is a key challenge in the synthesis of the target molecule. Nucleophilic aromatic substitution (SNAr) is a common method for the synthesis of fluoropyridines; however, the success of this reaction is highly dependent on the position of the leaving group and the presence of activating groups.

In the context of the pyridine ring, nucleophilic attack is favored at the 2- and 4-positions (ortho and para to the nitrogen atom) due to the ability of the electronegative nitrogen to stabilize the resulting anionic intermediate through resonance. stackexchange.comechemi.comyoutube.comvaia.com Direct SNAr at the 3- or 5-position (meta to the nitrogen) is generally less facile as the negative charge in the Meisenheimer intermediate cannot be delocalized onto the nitrogen atom. stackexchange.comechemi.com

Given these principles, the synthesis of the key precursor, 3-amino-5-fluoro-4-iodopyridine, is unlikely to proceed through a direct SNAr reaction to introduce the fluorine atom at the 5-position of a pre-iodinated and aminated pyridine. Instead, the fluorine atom is often incorporated early in the synthesis, or its introduction is facilitated by the presence of strongly electron-withdrawing groups or through the use of an N-oxide.

One potential strategy involves starting with a pre-fluorinated pyridine derivative. For instance, the synthesis of 3-amino-5-fluoropyridine has been achieved through the hydrogenation of 3-amino-2,4,6-tribromo-5-fluoropyridine. chemicalbook.com Another approach begins with 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid, which is subsequently converted to 3-amino-5-fluoropyridine. guidechem.com

An alternative strategy to overcome the regioselectivity challenge of SNAr on pyridines is the use of pyridine N-oxides. The N-oxide functionality can activate the pyridine ring for nucleophilic attack and alter the regioselectivity. For example, the synthesis of 3-fluoro-4-aminopyridine has been accomplished from 3-bromo-4-nitropyridine (B1272033) N-oxide, where fluorination occurs at the 3-position, followed by reduction of the nitro group and the N-oxide. nih.gov A similar strategy could hypothetically be employed to synthesize the 3-amino-5-fluoro-4-iodopyridine precursor.

The subsequent iodination of the fluorinated aminopyridine can then be achieved. For instance, the iodination of aminopyridines can be carried out using iodine in the presence of a silver salt.

| Starting Material | Reagents and Conditions | Product | Key Transformation |

|---|---|---|---|

| 3-amino-2,4,6-tribromo-5-fluoropyridine | H2, Pd-C, triethylamine (B128534), DCM | 3-amino-5-fluoropyridine | Debromination |

| 2,6-dichloro-5-fluoro-3-pyridinecarboxylic acid | 1. H2, Pd-C, NaOAc, MeOH; 2. Conversion of carboxylic acid to amine | 3-amino-5-fluoropyridine | Dechlorination and functional group transformation |

| 3-bromo-4-nitropyridine N-oxide | 1. TBAF, DMSO; 2. H2, Pd/C | 3-fluoro-4-aminopyridine | SNAr (fluorination) and reduction |

Amide Bond Formation Techniques for Pivalamide Installation

The final step in the synthesis of this compound is the formation of the amide bond between the 3-amino group of the pyridine core and a pivaloyl group. This is typically achieved through acylation of the amine.

A common and efficient method for this transformation is the reaction of the aminopyridine precursor with pivaloyl chloride. Pivaloyl chloride is a readily available and highly reactive acylating agent. The reaction is generally carried out in the presence of a base to neutralize the hydrochloric acid that is formed as a byproduct. Common bases used for this purpose include triethylamine or pyridine. The reaction is typically performed in an aprotic solvent such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF).

The general reaction scheme for the pivaloylation of an aminopyridine is as follows:

3-Amino-5-fluoro-4-iodopyridine + Pivaloyl Chloride --(Base, Solvent)--> this compound

This method is widely used for the synthesis of pivalamides from a variety of amines due to its high efficiency and the straightforward nature of the reaction conditions.

| Amine Substrate | Acylating Agent | Base | Solvent | Product |

|---|---|---|---|---|

| 3-amino-5-fluoro-4-iodopyridine (hypothetical) | Pivaloyl chloride | Triethylamine or Pyridine | Dichloromethane (DCM) or Tetrahydrofuran (THF) | This compound |

Chemical Reactivity and Mechanistic Studies

Reactivity Profiles of Halogen Substituents (Iodine and Fluorine) on the Pyridine (B92270) Ring

The pyridine ring in N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide is adorned with two halogen atoms, iodine and fluorine, each exerting a profound and distinct influence on the molecule's reactivity. The presence of the electronegative nitrogen atom already renders the pyridine ring electron-deficient compared to benzene, and the additional halogen substituents further modulate this electronic landscape.

Iodine as a Leaving Group in Transition Metal-Catalyzed Transformations

The carbon-iodine bond at the 4-position of the pyridine ring is the most reactive site for a variety of transition metal-catalyzed cross-coupling reactions. The high polarizability and the relative weakness of the C-I bond make iodide an excellent leaving group, facilitating oxidative addition to a low-valent transition metal catalyst, typically palladium. This reactivity is the cornerstone of numerous carbon-carbon and carbon-heteroatom bond-forming reactions.

Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is a powerful tool for the formation of biaryl compounds. This compound can readily react with a variety of aryl or heteroaryl boronic acids or their derivatives in the presence of a palladium catalyst and a base to yield the corresponding 4-aryl-5-fluoropyridin-3-yl)pivalamide. The general mechanism involves the oxidative addition of the iodopyridine to a Pd(0) species, followed by transmetalation with the boronic acid derivative and subsequent reductive elimination to afford the coupled product and regenerate the catalyst. wikipedia.orglibretexts.org

Sonogashira Coupling: The introduction of an alkynyl moiety at the 4-position can be achieved via the Sonogashira coupling, which employs a palladium catalyst and a copper(I) co-catalyst. This reaction between this compound and a terminal alkyne provides access to a wide range of functionalized alkynylpyridines. The catalytic cycle is believed to involve the formation of a copper acetylide, which then undergoes transmetalation with the palladium-iodopyridine complex.

Heck Coupling: The Heck reaction allows for the arylation or vinylation of the pyridine ring at the 4-position by coupling with an alkene. This palladium-catalyzed process typically proceeds via a sequence of oxidative addition, migratory insertion of the alkene into the palladium-carbon bond, and subsequent β-hydride elimination.

Buchwald-Hartwig Amination: The iodine atom can also be displaced by a variety of nitrogen nucleophiles through the Buchwald-Hartwig amination. This palladium-catalyzed reaction enables the formation of C-N bonds, providing access to a diverse array of 4-amino-substituted pyridine derivatives. The catalytic cycle involves oxidative addition of the iodopyridine to the palladium catalyst, followed by coordination of the amine, deprotonation, and reductive elimination. wikipedia.orgrug.nl

The reactivity of the iodine atom as a leaving group in these transformations is generally high, allowing for selective functionalization at the 4-position while leaving the C-F bond intact.

Electronic and Steric Influence of Fluorine on Pyridine Reactivity

The fluorine atom at the 5-position of the pyridine ring significantly influences the molecule's reactivity through a combination of electronic and steric effects.

Electronic Effects: Fluorine is the most electronegative element, and its presence on the pyridine ring exerts a strong electron-withdrawing inductive effect (-I effect). This effect deactivates the pyridine ring towards electrophilic aromatic substitution, making such reactions challenging. nih.gov Conversely, this electron-withdrawing nature enhances the susceptibility of the pyridine ring to nucleophilic aromatic substitution (SNAr), particularly at positions ortho and para to the fluorine atom. However, in the case of this compound, the positions activated by the fluorine are already substituted.

The fluorine atom can also influence the reactivity of the adjacent iodine atom in transition metal-catalyzed reactions. Its electron-withdrawing nature can make the C-I bond more susceptible to oxidative addition, potentially increasing the rate of cross-coupling reactions.

Steric Effects: While fluorine is the smallest of the halogens, its presence at the 5-position can still exert some steric hindrance, which may influence the approach of bulky reagents to the adjacent positions. However, this effect is generally considered to be minor compared to its electronic influence.

Transformations of the Pivalamide (B147659) Moiety

The pivalamide group, -NHC(O)C(CH3)3, at the 3-position of the pyridine ring serves as a protecting group for the amino functionality and also influences the reactivity of the molecule.

The pivalamide group is generally stable under a variety of reaction conditions, including those employed for the transition metal-catalyzed cross-coupling reactions at the 4-position. However, it can be hydrolyzed under strong acidic or basic conditions to reveal the free amino group. This deprotection step is often a key transformation in the synthesis of more complex molecules. The stability of the pivalamide group on a pyridine ring can be influenced by the electronic nature of the other substituents on the ring.

Exploration of Novel Reaction Pathways and Catalytic Applications

The unique substitution pattern of this compound makes it a valuable precursor for the synthesis of novel polysubstituted pyridines. The sequential and selective functionalization of the C-I bond followed by potential transformations of the pivalamide group or further reactions on the pyridine ring opens up avenues for creating diverse molecular architectures.

Recent research has focused on developing novel catalytic systems that can operate under milder conditions and with greater efficiency. For instance, the use of advanced phosphine (B1218219) ligands in palladium catalysis has significantly expanded the scope of cross-coupling reactions involving challenging substrates.

Furthermore, derivatives of this compound could find applications as ligands in coordination chemistry or as catalysts themselves. The presence of multiple heteroatoms (nitrogen and oxygen) and the potential for introducing further functionality allows for the design of molecules with specific coordinating properties. For example, pyridine-amido based ligands have been explored as catalyst precursors for polymerization reactions. rsc.org

Insights into Reaction Mechanisms through Kinetic and Spectroscopic Analyses

The mechanisms of the transition metal-catalyzed reactions involving this compound can be elucidated through a combination of kinetic studies, spectroscopic analysis of intermediates, and computational modeling.

Kinetic Studies: Kinetic analysis of reactions such as the Suzuki-Miyaura or Buchwald-Hartwig amination can provide valuable information about the rate-determining step of the catalytic cycle. For example, studies on the Buchwald-Hartwig amination have established that the oxidative addition of the aryl halide to the palladium catalyst is often the rate-limiting step. nih.gov The electronic properties of the substituents on the pyridine ring, including the fluorine and pivalamide groups, can influence the rate of this step.

Spectroscopic Analyses: Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy can be used to identify and characterize reaction intermediates. For instance, in palladium-catalyzed cross-coupling reactions, it is sometimes possible to observe the formation of oxidative addition complexes or other transient species in the catalytic cycle. Mechanistic studies on the Suzuki-Miyaura reaction of bromopyridines have led to the NMR identification of transient intermediates in the transmetalation step. researchgate.net

Computational Studies: Density Functional Theory (DFT) calculations have become a powerful tool for investigating reaction mechanisms at a molecular level. Computational studies can provide insights into the energies of transition states and intermediates, helping to rationalize the observed reactivity and selectivity. For example, DFT studies have been used to investigate the mechanism of the Sonogashira coupling reaction. Such computational approaches could be applied to this compound to predict its reactivity and to understand the influence of its substituents on various reaction pathways.

Structural Elucidation and Advanced Characterization

Spectroscopic Analysis for Structural Confirmation

Detailed spectroscopic data from high-resolution nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) and Raman spectroscopy are essential for the unambiguous confirmation of the molecular structure of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide. However, specific experimental values for this compound are not available in published literature.

NMR spectroscopy is a powerful tool for elucidating the precise arrangement of atoms within a molecule.

¹H NMR: Would provide information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons.

¹³C NMR: Would reveal the number of non-equivalent carbon atoms and their electronic environments.

¹⁹F NMR: Would be crucial for confirming the presence and chemical environment of the fluorine atom on the pyridine (B92270) ring.

¹⁵N NMR: Would offer insights into the nitrogen atoms of the pyridine ring and the pivalamide (B147659) group.

Without experimental data, a table of expected chemical shifts cannot be provided.

Mass spectrometry is used to determine the molecular weight of a compound and can provide clues about its structure through analysis of its fragmentation patterns. For this compound, a high-resolution mass spectrum would be expected to show a molecular ion peak corresponding to its exact mass. The fragmentation pattern would likely involve cleavage of the amide bond and loss of the pivaloyl group or the iodine atom.

A data table for observed mass-to-charge ratios and their corresponding fragments cannot be generated without experimental results.

IR and Raman spectroscopy are used to identify the functional groups present in a molecule by observing their characteristic vibrational frequencies. For the target compound, characteristic peaks would be expected for the N-H and C=O stretching of the amide group, as well as vibrations corresponding to the substituted pyridine ring.

A table of vibrational frequencies and their assignments is not available.

X-ray Crystallography for Solid-State Molecular Structure Determination

X-ray crystallography provides the most definitive three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and crystal packing information. To date, the crystal structure of this compound has not been reported in the Cambridge Structural Database or other publicly accessible crystallographic databases.

Therefore, a table of crystallographic data cannot be presented.

Chromatographic Techniques for Purity Assessment and Isomer Separation (e.g., HPLC, GC-MS)

Chromatographic methods such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are standard techniques for assessing the purity of a compound and for separating it from any isomers or impurities. The choice of method and conditions (e.g., column type, mobile phase, temperature program) would be developed to suit the specific properties of this compound.

As no published studies on the chromatographic analysis of this compound were found, specific retention times or purity data cannot be reported.

Computational and Theoretical Investigations of N 5 Fluoro 4 Iodopyridin 3 Yl Pivalamide

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations are fundamental to predicting the properties of a molecule. For N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide, such studies have not been published.

Modeling of Reaction Mechanisms and Transition States

Investigating the potential reaction pathways for this compound would require modeling the transition states and calculating the activation energies. This would be particularly useful for understanding its synthesis and degradation. To date, no such mechanistic studies have been published.

Studies on Intermolecular Interactions

The way molecules interact with each other determines their physical properties, such as melting point and solubility.

Hydrogen Bonding NetworksThe amide group in this compound contains a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). The nitrogen atom in the pyridine (B92270) ring and the fluorine atom can also act as hydrogen bond acceptors. A computational study would reveal the preferred hydrogen bonding patterns and their strengths, which is key to understanding its solid-state structure. This information is not currently available.

Despite a thorough search for computational and theoretical investigations on the chemical compound this compound, no specific studies detailing its halogen bonding interactions, π-stacking, other non-covalent interactions, or molecular dynamics simulations were found.

Therefore, the requested article cannot be generated at this time due to the absence of relevant research findings for the specified compound.

Advanced Research Applications and Derivatization

Development of N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide Analogues and Derivatives

The development of analogues and derivatives of this compound is an active area of research, driven by the desire to explore and expand upon the chemical space and potential applications of this scaffold. The presence of multiple reactive sites on the molecule allows for a variety of chemical modifications.

The iodine atom at the 4-position is a particularly useful handle for derivatization. It can readily participate in a range of cross-coupling reactions, such as Suzuki, Sonogashira, and Stille couplings. These reactions enable the introduction of a wide array of substituents, including aryl, heteroaryl, and alkyl groups, at this position. This flexibility is crucial for systematically modifying the steric and electronic properties of the molecule to optimize its function for a specific application.

The strategic combination of these modifications allows for the creation of a vast number of analogues with tailored properties. For example, by introducing different aromatic groups at the 4-position, researchers can fine-tune the molecule's ability to interact with biological targets. Similarly, modification of the pivalamide (B147659) group can alter the compound's solubility and pharmacokinetic properties.

Rational Design of Pyridine-Based Scaffolds for Chemical Biology Research

Pyridine-based scaffolds are of significant interest in chemical biology and drug discovery due to their prevalence in many biologically active compounds. labsolu.casigmaaldrich.combldpharm.com this compound serves as a valuable starting point for the rational design of such scaffolds.

The structural features of this compound make it an attractive scaffold for the design of enzyme inhibitors. The pyridine (B92270) ring can act as a bioisostere for other aromatic systems found in known enzyme inhibitors. The substituents on the ring can be strategically chosen to interact with specific residues in the active site of a target enzyme. For instance, the pivalamide group can form hydrogen bonds with amino acid side chains, while the substituent introduced at the 4-position can occupy a hydrophobic pocket.

The design process often involves computational modeling to predict the binding affinity and mode of interaction of potential derivatives with the target enzyme. These predictions can then guide the synthesis of a focused library of compounds for experimental testing. The data obtained from these binding studies can then be used to further refine the design of more potent and selective inhibitors.

Beyond enzyme inhibitors, this compound can be used to develop ligands for a variety of protein targets. The ability to introduce diverse functional groups allows for the creation of ligands that can modulate the function of proteins involved in various cellular processes.

The analysis of the interaction between these ligands and their protein targets is crucial for understanding their mechanism of action. Techniques such as X-ray crystallography and nuclear magnetic resonance (NMR) spectroscopy can provide detailed information about the binding mode and the specific interactions at the atomic level. This information is invaluable for structure-activity relationship (SAR) studies, which aim to correlate the chemical structure of a ligand with its biological activity.

Role as a Chemical Building Block for Complex Heterocyclic Systems

The reactivity of this compound makes it a valuable building block for the synthesis of more complex heterocyclic systems. The iodine atom can be used to initiate cyclization reactions, leading to the formation of fused ring systems. For example, a substituent with a nucleophilic group introduced at the 4-position via a cross-coupling reaction could subsequently react with the pyridine nitrogen or another part of the molecule to form a new heterocyclic ring.

These complex heterocyclic systems are often found in natural products and pharmaceuticals and can exhibit a wide range of biological activities. The ability to construct these intricate structures from a readily available starting material like this compound is of great importance in synthetic organic chemistry.

Potential in Supramolecular Chemistry and Material Science Research through Halogen Bonding Motifs

The iodine atom in this compound can act as a halogen bond donor. Halogen bonding is a non-covalent interaction between a halogen atom and a Lewis base, and it has emerged as a powerful tool in supramolecular chemistry and crystal engineering. The strength and directionality of halogen bonds make them ideal for controlling the self-assembly of molecules into well-defined supramolecular architectures.

By pairing this compound or its derivatives with suitable halogen bond acceptors, it is possible to construct a variety of supramolecular structures, such as one-dimensional chains, two-dimensional networks, and three-dimensional frameworks. These structures can have interesting properties and potential applications in areas such as gas storage, separation, and catalysis.

In material science, the ability to control the arrangement of molecules in the solid state is crucial for designing materials with specific optical, electronic, or magnetic properties. The use of halogen bonding motifs involving this compound could lead to the development of new functional materials with tailored properties.

Future Directions and Emerging Research Frontiers

Innovative Green Chemistry Approaches for Synthesis

The chemical industry is increasingly shifting towards sustainable practices, and the synthesis of complex molecules like N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide is a prime area for the application of green chemistry principles. Future research will likely focus on developing more environmentally benign and efficient synthetic routes.

Key areas of innovation include:

Catalytic Methods : Moving away from stoichiometric reagents, research is exploring novel catalysts to improve efficiency and reduce waste. Boron-based catalysts, for example, have shown promise in direct amidation reactions, which could be applied to the formation of the pivalamide (B147659) group. mdpi.comucl.ac.uk Organophosphorus catalysts are also being used for multicomponent reactions to generate substituted amidopyridines. nih.gov

Flow Chemistry : Continuous flow synthesis offers significant advantages over traditional batch processing, including improved safety, better heat and mass transfer, and the potential for automation. uc.pt For the synthesis of halogenated pyridines, flow chemistry can enable precise control over reaction conditions, potentially leading to higher yields and purity. researchgate.netvcu.edu This approach is particularly beneficial for managing reactive intermediates and hazardous reagents often used in halogenation and amination reactions. mdpi.com

Green Solvents and Catalysts : The use of environmentally friendly solvents, or even solvent-free conditions, is a core tenet of green chemistry. nih.gov Research into catalysts like activated fly ash demonstrates the potential for using waste materials as efficient and reusable catalysts for synthesizing pyridine (B92270) derivatives. bhu.ac.in

Energy Efficiency : Microwave-assisted and ultrasonic-assisted syntheses are being explored as methods to reduce reaction times and energy consumption in the creation of pyridine scaffolds. nih.gov

| Aspect | Traditional Synthesis | Innovative Green Chemistry Approach | Potential Benefit |

|---|---|---|---|

| Reagents | Stoichiometric, often hazardous reagents | Catalytic (e.g., Boron-based, Organophosphorus) | Reduced waste, higher atom economy mdpi.comnih.gov |

| Process | Batch processing | Continuous flow chemistry | Improved safety, consistency, and scalability uc.ptmdpi.com |

| Solvents | Volatile organic compounds (VOCs) | Green solvents (e.g., water, ionic liquids) or solvent-free | Reduced environmental impact and worker exposure nih.gov |

| Energy | Conventional heating (prolonged) | Microwave or ultrasonic irradiation | Faster reactions, lower energy consumption nih.gov |

Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design

Future research in this domain will likely involve:

Retrosynthesis Prediction : AI-driven tools can analyze the structure of the target molecule and suggest multiple disconnection strategies to identify the most efficient and cost-effective synthetic pathways from available starting materials. engineering.org.cnnih.gov This automated process can uncover non-intuitive routes that a human chemist might overlook.

Reaction Condition Optimization : ML algorithms, particularly when combined with high-throughput experimentation, can efficiently navigate the complex parameter space of a chemical reaction (e.g., catalyst, solvent, temperature, concentration) to identify the optimal conditions for maximizing yield and minimizing byproducts. beilstein-journals.orgbeilstein-journals.orgsemanticscholar.org This approach reduces the number of experiments needed, saving time and resources.

Predictive Modeling : By training on vast datasets of known chemical reactions, ML models can predict the feasibility and outcome of novel, untested reactions. nih.govrjptonline.org This predictive power allows chemists to screen potential synthetic steps in silico before committing to laboratory work, thereby de-risking the research and development process. cam.ac.uk Graph-based neural networks are emerging as a powerful way to represent chemical reactions for more accurate predictions. nih.gov

| AI/ML Application | Function | Specific Goal for the Compound |

|---|---|---|

| Retrosynthesis Planning | Predicts a sequence of reactions to decompose the target into simpler, available precursors. engineering.org.cn | Identify novel and more efficient synthetic routes from commercial starting materials. |

| Forward Reaction Prediction | Predicts the product(s) of a given set of reactants and conditions. nih.gov | Validate proposed synthetic steps and identify potential side products. |

| Reaction Optimization | Uses algorithms to find the best reaction conditions (temperature, solvent, catalyst, etc.) for a desired outcome. beilstein-journals.orgbeilstein-journals.org | Maximize the yield and purity of the final compound while minimizing reaction time and cost. |

| Mechanism Prediction | Leverages deep learning to interpret and predict mechanistic pathways of reactions. arxiv.org | Understand the formation of the fluorinated pyridine core and potential side reactions. |

Exploration of Novel Biological Targets and Interaction Modalities (Excluding Clinical Applications)

The unique combination of a fluoro, iodo, and pivalamide group on a pyridine scaffold suggests that this compound could interact with biological systems in novel ways. Future non-clinical research will focus on identifying and characterizing these interactions at a molecular level.

Emerging research frontiers include:

Computational Screening : Molecular docking and dynamics simulations can be used to screen the compound against libraries of known protein structures. researchgate.net This can generate hypotheses about potential biological targets by predicting binding affinities and modes. The fluorine and iodine atoms can participate in specific interactions, such as halogen bonding and altered electrostatic interactions, that can be modeled computationally. nih.govacs.orgacs.org

Target Identification : Techniques such as chemical proteomics and affinity-based probes can be employed to experimentally identify the protein targets of the compound within a cellular context. This involves observing which proteins in a cell lysate bind to a modified version of the compound.

Biophysical Interaction Studies : Once potential targets are identified, biophysical methods like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) can be used to quantify the binding affinity and thermodynamics of the interaction. This provides detailed insight into the strength and nature of the compound-protein binding.

Structural Biology : X-ray crystallography or cryo-electron microscopy can be used to solve the three-dimensional structure of the compound bound to its biological target. This provides an atomic-level understanding of the interaction, revealing the specific contacts made by the fluorine and iodine atoms and guiding the design of future analogs with improved properties. nih.gov

The presence of fluorine can significantly alter a molecule's physicochemical properties, such as its pKa and its ability to participate in hydrogen bonding, which in turn affects its interaction with biological targets. nih.govnih.gov Similarly, the iodine atom is a strong halogen bond donor, an interaction that is increasingly recognized as important in ligand-protein binding. acs.org

Development of Advanced Analytical Techniques for Characterization and Quantification

Precise and sensitive analytical methods are crucial for the characterization, purity assessment, and quantification of this compound. Future research will focus on leveraging and refining advanced analytical instrumentation.

Key areas for development are:

Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS), such as Orbitrap or Fourier Transform Ion Cyclotron Resonance (FT-ICR) MS, can provide highly accurate mass measurements for unambiguous formula determination. numberanalytics.com Tandem mass spectrometry (MS/MS) can be used to elucidate the fragmentation patterns, which aids in structural confirmation and the identification of metabolites or degradation products. nih.govresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy : While standard ¹H and ¹³C NMR are routine, ¹⁹F NMR is particularly powerful for fluorinated compounds. nih.gov It offers a wide chemical shift range and high sensitivity, making it an excellent tool for purity assessment and studying the electronic environment of the fluorine atom. Advanced 2D NMR techniques can help to fully assign the structure and confirm the connectivity of the molecule.

Chromatographic Methods : The development of highly selective and sensitive liquid chromatography (LC) methods, often coupled with mass spectrometry (LC-MS), will be essential for quantifying the compound in complex matrices, such as in environmental or biological samples. nih.gov Chiral chromatography could also be explored if stereoisomers are relevant in future derivatives.

Spectroscopic Techniques : Photoluminescence spectroscopy could be employed to investigate the compound's electronic properties, particularly in the context of its interaction with other molecules or materials. nih.gov

| Technique | Application | Information Gained |

|---|---|---|

| High-Resolution Mass Spectrometry (HRMS) | Characterization & Quantification | Precise molecular weight, elemental composition, trace-level quantification. numberanalytics.com |

| Tandem Mass Spectrometry (MS/MS) | Structural Elucidation | Fragmentation patterns for structural confirmation and metabolite identification. researchgate.net |

| ¹⁹F Nuclear Magnetic Resonance (NMR) | Characterization & Purity | Confirmation of fluorine presence, purity analysis, insights into the electronic environment. nih.gov |

| 2D NMR (e.g., HSQC, HMBC) | Structural Elucidation | Detailed connectivity of atoms within the molecule. |

| Liquid Chromatography (LC-MS) | Separation & Quantification | Separation from impurities and quantification in complex mixtures. nih.gov |

| X-ray Crystallography | Structural Analysis | Absolute 3D structure of the molecule in its solid state. |

常见问题

Q. What are the key spectroscopic methods for characterizing N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide?

- Methodological Answer : Characterization involves:

- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions (e.g., fluorine and iodine shifts). The pyridine ring protons resonate downfield (~δ 8-9 ppm), while the pivalamide methyl groups appear as singlets near δ 1.2 ppm .

- Mass Spectrometry (MS) : High-resolution MS confirms the molecular ion peak at m/z 322.12 (CHFINO) and fragments corresponding to iodine loss (~195 Da) .

- Infrared (IR) Spectroscopy : Stretching frequencies for amide C=O (~1650 cm) and aromatic C-F (~1220 cm) confirm functional groups .

Q. What safety protocols are critical when handling N-(5-Fluoro-4-iodopyridin-3-yl)pivalamide?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Conduct reactions in a fume hood to avoid inhalation .

- Waste Disposal : Segregate halogenated waste (due to iodine content) and neutralize acidic/basic byproducts before disposal. Collaborate with certified waste management services .

- Emergency Response : For spills, absorb with inert material (e.g., vermiculite) and decontaminate with ethanol/water mixtures. Eye exposure requires 15-minute flushing with saline .

Q. What synthetic routes are commonly used to prepare this compound?

- Methodological Answer : A typical route involves:

Halogenation : Fluorine is introduced via electrophilic substitution (e.g., using Selectfluor®), while iodine is added via iodination (e.g., NIS in DMF) at the 4-position of the pyridine ring .

Pivalamide Formation : React the iodinated intermediate with pivaloyl chloride in the presence of a base (e.g., triethylamine) to form the amide bond at the 3-position .

- Yield Optimization : Use anhydrous conditions and catalytic DMAP to enhance acylation efficiency (>80% yield) .

Advanced Research Questions

Q. How do electronic effects of substituents influence cross-coupling reactivity in derivatives?

- Methodological Answer :

- The electron-withdrawing fluorine and iodine groups activate the pyridine ring for nucleophilic aromatic substitution (SNAr) but deactivate it for electrophilic reactions.

- Suzuki-Miyaura Coupling : The 4-iodo substituent serves as a leaving group for palladium-catalyzed coupling with boronic acids. Use Pd(PPh)/KCO in THF/HO (70°C, 12h) to introduce aryl/heteroaryl groups .

- Challenges : Steric hindrance from the pivalamide group may reduce coupling efficiency. Screening ligands (e.g., XPhos) improves reactivity .

Q. What strategies mitigate impurities during large-scale synthesis?

- Methodological Answer :

- Chromatographic Monitoring : Use HPLC (C18 column, 0.1% TFA in HO/MeCN) to detect byproducts (e.g., dehalogenated or over-iodinated species). Adjust reaction stoichiometry to minimize di-iodo impurities .

- Recrystallization : Purify the crude product using ethyl acetate/hexane (1:3) to remove unreacted starting materials. Yield post-recrystallization: ~75% .

- Quality Control : ICP-MS ensures residual metal catalysts (e.g., Pd) are <10 ppm .

Q. How can computational modeling predict biological activity of derivatives?

- Methodological Answer :

- Docking Studies : Use Schrödinger Suite or AutoDock Vina to model interactions with target proteins (e.g., kinases). The pivalamide group often occupies hydrophobic pockets, while the pyridine ring engages in π-π stacking .

- QSAR Analysis : Correlate substituent electronegativity (e.g., F, I) with inhibitory potency. Derivatives with electron-withdrawing groups show enhanced binding to enzymes like COX-2 .

- In Silico ADMET : Predict metabolic stability (CYP450 interactions) and blood-brain barrier permeability using SwissADME .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。